(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide
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Overview
Description
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide is a chiral amide compound with potential applications in medicinal chemistry. The compound features a pyrazine ring substituted with a chlorine atom and an isopropyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-pyrazine and (S)-2-amino-propionamide.
Formation of Intermediate: The 3-chloro-pyrazine is reacted with an appropriate alkylating agent to introduce the pyrazin-2-ylmethyl group.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with (S)-2-amino-propionamide under suitable conditions, such as the presence of a coupling agent like EDCI and HOBT, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide has several scientific research applications, including:
Medicinal Chemistry: As a potential drug candidate for targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular pathways and molecular targets.
Industrial Applications: As an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar amide structure but with a pyridine ring instead of a pyrazine ring.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but with different substituents.
Uniqueness
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide is unique due to its specific substitution pattern and chiral center, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-7(2)16(11(17)8(3)13)6-9-10(12)15-5-4-14-9/h4-5,7-8H,6,13H2,1-3H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNVPWMVMPVSED-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC=CN=C1Cl)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=NC=CN=C1Cl)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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